1-Azido-3-chloro-2-methylbenzene
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Overview
Description
1-Azido-3-chloro-2-methylbenzene is a chemical compound with the empirical formula C6H4ClN3. It is also known as 3-Chlorophenyl azide . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .
Synthesis Analysis
The synthesis of this compound can involve several steps. One common method for the synthesis of amines involves the reaction of an alkyl halide with nitrite ion . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular weight of this compound is 153.57 . The SMILES string representation of the molecule isClc1cccc(c1)N=[N+]=[N-]
. Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The reaction mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical and Chemical Properties Analysis
This compound is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has an assay of ≥97% (HPLC) and contains ≤2% water .Scientific Research Applications
Synthesis of New Derivatives
1-Azido-3-chloro-2-methylbenzene is a versatile reagent for synthesizing a wide range of chemical compounds. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels. These triazoles were synthesized through click chemistry, demonstrating the compound's utility in creating materials that could protect steels from corrosion, highlighting its importance in materials science and engineering (Negrón-Silva et al., 2013).
Material Applications
This compound also finds applications in the development of new materials. For example, it has been involved in the synthesis of azine-linked covalent organic frameworks (COFs) that demonstrate significant gas storage capabilities. Such materials are critical for applications in gas storage and separation, addressing some of the challenges in energy storage and environmental remediation (Li et al., 2014).
High-Energy Materials
Furthermore, the compound's derivatives have been explored for their potential in creating high-energy materials. Through the synthesis of fully-substituted polynitrobenzene derivatives, researchers have developed compounds with promising thermal stability and low impact sensitivity, which could find applications in the explosives industry. These materials offer superior performance compared to traditional high-energy materials like TNT (Yang et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Azido-3-chloro-2-methylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s interaction with the benzene ring may influence its bioavailability .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, which maintains the aromaticity of the benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-azido-3-chloro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSEUYQIWNNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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